molecular formula C10H7NO3 B8416716 3-(3-Cyano-phenyl)-3-oxo-propionic acid

3-(3-Cyano-phenyl)-3-oxo-propionic acid

Cat. No.: B8416716
M. Wt: 189.17 g/mol
InChI Key: XFODIAHSXPAKCW-UHFFFAOYSA-N
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Description

3-(3-Cyano-phenyl)-3-oxo-propionic acid is a β-keto acid derivative featuring a phenyl ring substituted with a cyano (-C≡N) group at the meta position. Its structure comprises a propionic acid backbone (CH2-C(=O)-COOH) linked to the 3-cyano-phenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-withdrawing cyano substituent, which enhances acidity and influences reactivity.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

3-(3-cyanophenyl)-3-oxopropanoic acid

InChI

InChI=1S/C10H7NO3/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4H,5H2,(H,13,14)

InChI Key

XFODIAHSXPAKCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CC(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3-(3-cyano-phenyl)-3-oxo-propionic acid with analogs differing in substituent type, position, or functional group.

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Reactivity References
This compound -CN (meta) ~C₁₀H₇NO₄ ~209.15 (estimated) High acidity (electron-withdrawing CN); potential metabolic stability Pharmaceutical intermediates; precursor for acrylamide derivatives (e.g., JNJ5207787)
3-(3-Bromophenyl)-3-oxopropanoic acid -Br (meta) C₉H₇BrO₃ 243.05 Moderate acidity; steric bulk from Br may slow reactions Halogenated intermediates; used in cross-coupling reactions
3-(4-Chloro-phenyl)-3-oxo-propionic acid ethyl ester -Cl (para), ester form C₁₁H₁₁ClO₃ 226.66 Lower acidity vs. acid form; increased lipophilicity Ester derivatives improve bioavailability; used in drug delivery systems
3-(2-Methoxyphenyl)-3-oxo-propionic acid methyl ester -OCH₃ (ortho), ester form C₁₁H₁₂O₄ 208.21 Electron-donating OCH₃ reduces acidity; enhances solubility in non-polar solvents Intermediate for heterocyclic synthesis; explored in agrochemicals
3-Trifluoromethyl-α-oxo-benzenepropanoic acid -CF₃ (meta) C₁₀H₇F₃O₃ 232.16 Strong electron-withdrawing CF₃; high lipophilicity and thermal stability Fluorinated drug candidates; resistant to enzymatic degradation
Ethyl 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoate -SO₂CH₃ (para), ester form C₁₂H₁₄O₅S 270.30 High acidity (pKa ~8.81); polar due to sulfonyl group Sulfonyl-containing building blocks for kinase inhibitors
Key Observations:
  • Electron-Withdrawing Groups (CN, CF₃, SO₂CH₃): Enhance acidity and stabilize enolate intermediates, facilitating nucleophilic reactions. The cyano group offers a balance between electronic effects and steric demands, making it versatile in synthesis .
  • Halogens (Br, Cl): Introduce steric bulk and polarizability, affecting reaction kinetics.
  • Ester vs. Acid Forms: Esters (e.g., ethyl or methyl) exhibit reduced acidity and higher lipophilicity, improving membrane permeability in drug design .

Positional Isomerism and Reactivity

  • Meta vs. Para Substitution: The cyano group at the meta position (3-CN) in the target compound directs electrophilic substitution to the para position of the phenyl ring. In contrast, para-substituted analogs (e.g., 4-Cl in ) may exhibit different regioselectivity in further functionalization .

Stability and Decomposition Pathways

  • Thermal Stability: Trifluoromethyl derivatives () demonstrate enhanced thermal stability due to the strong C-F bond, whereas β-keto acids like the target compound may undergo decarboxylation under high heat .
  • Hydrolytic Sensitivity: Cyano groups can hydrolyze to carboxylic acids or amides under acidic/basic conditions, offering a route for further derivatization. Bromo or iodo analogs (–17) are less prone to hydrolysis but may participate in Ullmann or Suzuki couplings .

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